(2-HYDROXYPROPYL)-BETA-CYCLODEXTRIN (2-HYDROXYPROPYL)-BETA-CYCLODEXTRIN Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)
L-Phenylalanine, also known as F or endorphenyl, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Phenylalanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Phenylalanine has been found throughout all human tissues, and has also been detected in most biofluids, including blood, cerebrospinal fluid, urine, and sweat. Within the cell, L-phenylalanine is primarily located in the cytoplasm and mitochondria. L-Phenylalanine exists in all eukaryotes, ranging from yeast to humans. L-Phenylalanine participates in a number of enzymatic reactions. In particular, L-Phenylalanine and oxoglutaric acid can be converted into phenylpyruvic acid and L-glutamic acid; which is mediated by the enzyme aspartate aminotransferase, cytoplasmic. In addition, L-Phenylalanine can be converted into phenylpyruvic acid; which is catalyzed by the enzyme L-amino-acid oxidase. In humans, L-phenylalanine is involved in the transcription/translation pathway and the phenylalanine and tyrosine metabolism pathway. L-Phenylalanine is also involved in a few metabolic disorders, which include the tyrosinemia type 3 (tyro3) pathway, the tyrosinemia type 2 (or richner-hanhart syndrome) pathway, and the phenylketonuria pathway. Outside of the human body, L-phenylalanine can be found in watermelon. This makes L-phenylalanine a potential biomarker for the consumption of this food product. L-Phenylalanine is a potentially toxic compound.
L-phenylalanine is the L-enantiomer of phenylalanine. It has a role as a nutraceutical, a micronutrient, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a plant metabolite, an algal metabolite, a mouse metabolite, a human xenobiotic metabolite and an EC 3.1.3.1 (alkaline phosphatase) inhibitor. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a phenylalanine and a L-alpha-amino acid. It is a conjugate base of a L-phenylalaninium. It is a conjugate acid of a L-phenylalaninate. It is an enantiomer of a D-phenylalanine. It is a tautomer of a L-phenylalanine zwitterion.
Brand Name: Vulcanchem
CAS No.: 136019-12-0
VCID: VC0166016
InChI: InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

(2-HYDROXYPROPYL)-BETA-CYCLODEXTRIN

CAS No.: 136019-12-0

Main Products

VCID: VC0166016

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

(2-HYDROXYPROPYL)-BETA-CYCLODEXTRIN - 136019-12-0

CAS No. 136019-12-0
Product Name (2-HYDROXYPROPYL)-BETA-CYCLODEXTRIN
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name (2S)-2-azaniumyl-3-phenylpropanoate
Standard InChI InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Standard InChIKey COLNVLDHVKWLRT-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Boiling Point 563 °F at 760 mm Hg (sublimes) (NTP, 1992)
Colorform Prisms form water
Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions
Melting Point 541 °F (decomposes) (NTP, 1992)
283 dec °C
283 °C decomposes
283°C
Physical Description L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992)
DryPowder
Solid
Colourless or white platelike crystals or crystalline powder; odourless
Description Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)
L-Phenylalanine, also known as F or endorphenyl, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Phenylalanine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Phenylalanine has been found throughout all human tissues, and has also been detected in most biofluids, including blood, cerebrospinal fluid, urine, and sweat. Within the cell, L-phenylalanine is primarily located in the cytoplasm and mitochondria. L-Phenylalanine exists in all eukaryotes, ranging from yeast to humans. L-Phenylalanine participates in a number of enzymatic reactions. In particular, L-Phenylalanine and oxoglutaric acid can be converted into phenylpyruvic acid and L-glutamic acid; which is mediated by the enzyme aspartate aminotransferase, cytoplasmic. In addition, L-Phenylalanine can be converted into phenylpyruvic acid; which is catalyzed by the enzyme L-amino-acid oxidase. In humans, L-phenylalanine is involved in the transcription/translation pathway and the phenylalanine and tyrosine metabolism pathway. L-Phenylalanine is also involved in a few metabolic disorders, which include the tyrosinemia type 3 (tyro3) pathway, the tyrosinemia type 2 (or richner-hanhart syndrome) pathway, and the phenylketonuria pathway. Outside of the human body, L-phenylalanine can be found in watermelon. This makes L-phenylalanine a potential biomarker for the consumption of this food product. L-Phenylalanine is a potentially toxic compound.
L-phenylalanine is the L-enantiomer of phenylalanine. It has a role as a nutraceutical, a micronutrient, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a plant metabolite, an algal metabolite, a mouse metabolite, a human xenobiotic metabolite and an EC 3.1.3.1 (alkaline phosphatase) inhibitor. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a phenylalanine and a L-alpha-amino acid. It is a conjugate base of a L-phenylalaninium. It is a conjugate acid of a L-phenylalaninate. It is an enantiomer of a D-phenylalanine. It is a tautomer of a L-phenylalanine zwitterion.
Solubility 10 to 50 mg/mL at 77° F (NTP, 1992)
26900 mg/L (at 25 °C)
0.13 M
Insoluble in ethanol, ethyl ether, benzene, acid
Very slightly sol in methanol, ethanol
Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C
In water, 2.64X10+4 mg/L at 25 °C
26.9 mg/mL
Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)
Synonyms Endorphenyl
L-Isomer Phenylalanine
L-Phenylalanine
Phenylalanine
Phenylalanine, L Isomer
Phenylalanine, L-Isome
Vapor Pressure 1.76X10-8 mm Hg at 25 °C (est)
PubChem Compound 6925665
Last Modified Nov 11 2021
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